Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate
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Overview
Description
Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate is a chemical compound known for its complex structure and diverse applications in scientific research. This compound is characterized by its tert-butyl carbamate group attached to a piperidine ring, making it a valuable asset in various fields of study .
Mechanism of Action
Target of Action
The primary targets of Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate are currently unknown. This compound is a carbamate derivative , and carbamates are known to interact with a variety of biological targets, including enzymes and receptors. The specific targets for this compound would need to be identified through further experimental studies.
Mode of Action
Carbamates typically work by binding to their target proteins and modulating their activity . The exact nature of this interaction and the resulting changes would depend on the specific target of this compound.
Biochemical Pathways
Carbamates can affect a variety of biochemical pathways depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. This process often employs di-tert-butyl dicarbonate (Boc2O) as a reagent . The reaction conditions usually include the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems ensures efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The compound can participate in substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective properties.
Benzyl carbamate: Another carbamate derivative used in organic synthesis.
Methyl carbamate: A smaller molecule with different reactivity and applications.
Uniqueness
Tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate stands out due to its unique structure, which combines the protective properties of the tert-butyl group with the reactivity of the piperidine ring. This combination makes it particularly valuable in complex synthetic routes and specialized applications .
Properties
IUPAC Name |
tert-butyl N-(2-methyl-2-piperidin-2-ylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-14(4,5)11-8-6-7-9-15-11/h11,15H,6-10H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIBALUJTZYPOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C1CCCCN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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